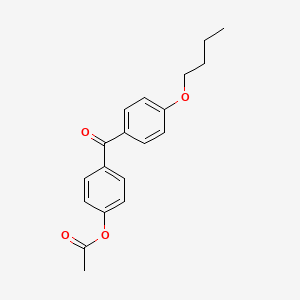

4-Acetoxy-4'-butoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Acetoxy-4’-butoxybenzophenone is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.37 g/mol It is a derivative of benzophenone, characterized by the presence of acetoxy and butoxy functional groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-butoxybenzophenone typically involves the esterification of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, resulting in the formation of the acetoxy group. The butoxy group is introduced via a nucleophilic substitution reaction, where 4-hydroxybenzophenone reacts with butyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of 4-Acetoxy-4’-butoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-butoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The acetoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Acetoxy-4’-butoxybenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-butoxybenzophenone involves its interaction with various molecular targets. The acetoxy and butoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release active intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxybenzophenone: Lacks the acetoxy and butoxy groups, making it less reactive.

4-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to different chemical properties.

4-Butoxybenzophenone: Similar structure but lacks the acetoxy group.

Uniqueness: These functional groups make it a versatile compound for various chemical reactions and industrial applications .

Biological Activity

4-Acetoxy-4'-butoxybenzophenone (ABBP), a synthetic compound with the chemical formula C19H20O4, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the various aspects of ABBP's biological activity, including its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

ABBP plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 4-hydroxy-4'-butoxybenzophenone, which can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

| Property | Description |

|---|---|

| Molecular Formula | C19H20O4 |

| CAS Number | 890099-87-3 |

| Interaction with Enzymes | Inhibits esterases leading to metabolic changes |

| Hydrolysis Product | 4-Hydroxy-4'-butoxybenzophenone |

Cellular Effects

ABBP has been observed to influence various cellular processes. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. Research indicates that ABBP can alter the activity of key signaling molecules, resulting in significant changes in cellular responses. For instance, it influences transcription factors that regulate gene expression, thereby affecting cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism underlying ABBP's biological activity involves its binding interactions with specific proteins and enzymes. By inhibiting certain esterases, ABBP can prevent the hydrolysis of ester bonds, leading to an accumulation of itself and its metabolites. This accumulation may affect various biochemical pathways essential for cellular function.

Case Study: Anticancer Activity

A study focused on the anticancer potential of ABBP highlighted its ability to induce apoptosis in cancer cell lines. The research demonstrated that ABBP treatment resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in breast cancer cells. The study concluded that ABBP exhibits selective toxicity towards cancer cells while sparing normal cells .

Dosage Effects in Animal Models

The biological effects of ABBP vary significantly with dosage levels in animal models. At lower doses, ABBP may exhibit beneficial effects such as modulation of cellular processes and signaling pathways. Conversely, higher doses have been associated with adverse effects including cellular toxicity and inflammation. A study indicated that high doses of ABBP could lead to oxidative stress and damage to cellular structures .

Metabolic Pathways

ABBP undergoes various metabolic transformations within biological systems. It is primarily metabolized through ester hydrolysis to yield 4-hydroxy-4'-butoxybenzophenone. This metabolite can further participate in oxidative and conjugative metabolism, influencing the compound's bioavailability and overall biological effects.

Transport and Distribution

The transport mechanisms of ABBP within cells are crucial for its biological activity. It can traverse cell membranes via passive diffusion or active transport mechanisms. Additionally, ABBP may interact with specific transporters or binding proteins that facilitate its distribution across different cellular compartments .

Subcellular Localization

ABBP exhibits specific subcellular localization patterns that significantly impact its biological functions. It has been noted to localize within organelles such as the endoplasmic reticulum and mitochondria, where it interacts with various proteins involved in metabolic processes .

Properties

IUPAC Name |

[4-(4-butoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-4-13-22-17-9-5-15(6-10-17)19(21)16-7-11-18(12-8-16)23-14(2)20/h5-12H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKQXWLICUBMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641720 |

Source

|

| Record name | 4-(4-Butoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-87-3 |

Source

|

| Record name | 4-(4-Butoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.